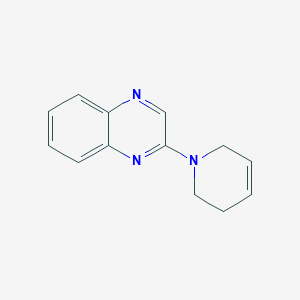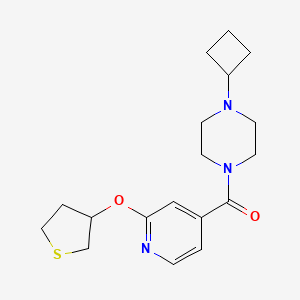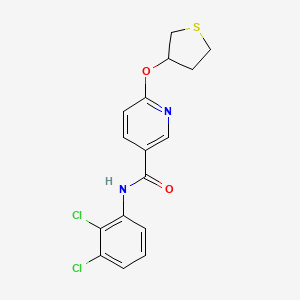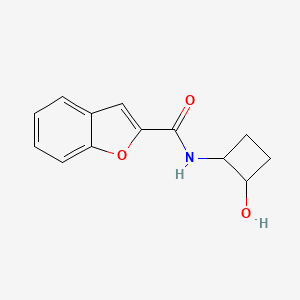
2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline, commonly known as DPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPQ belongs to the class of quinoxaline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of DPQ is not fully understood. However, it is believed that DPQ inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DPQ has been found to exhibit a range of biochemical and physiological effects. In addition to its role as a selective inhibitor of topoisomerase II, DPQ has also been found to inhibit the activity of other enzymes such as protein kinase C and protein kinase A. DPQ has also been found to exhibit anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPQ in lab experiments is its selectivity for topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using DPQ is its potential toxicity. DPQ has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving DPQ. One area of research involves the development of more selective inhibitors of topoisomerase II. Another area of research involves the use of DPQ in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DPQ and its potential applications in various biological processes.
Conclusion:
In conclusion, DPQ is a chemical compound that has been extensively studied for its potential applications in scientific research. DPQ exhibits a range of biochemical and physiological effects and has been found to be a valuable tool for studying the role of topoisomerase II in various biological processes. While there are some limitations to using DPQ in lab experiments, there are several future directions for research that may lead to the development of more selective inhibitors of topoisomerase II and new treatments for cancer.
Métodos De Síntesis
DPQ can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dichloroquinoxaline with 2-aminopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain DPQ in its pure form.
Aplicaciones Científicas De Investigación
DPQ has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of DPQ as a selective inhibitor of DNA topoisomerase II. Topoisomerase II is an enzyme that is involved in the regulation of DNA supercoiling and plays a crucial role in DNA replication and transcription. DPQ has been found to selectively inhibit the activity of topoisomerase II, making it a valuable tool for studying the role of this enzyme in various biological processes.
Propiedades
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h1-4,6-7,10H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDHKXGIHLGIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3020379.png)
![2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B3020380.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)


![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3020386.png)

![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)
![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)

![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)
![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3020401.png)